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Executive Summary

Tefinostat (CHR-2845) is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor with
a unigue monocyte/macrophage-targeting mechanism. This specificity is achieved through its
activation by the intracellular esterase human carboxylesterase-1 (hCE-1), which is
predominantly expressed in cells of the monocytoid lineage. This targeted approach aims to
enhance the therapeutic window by concentrating the active drug in malignant cells, thereby
minimizing systemic toxicities often associated with non-targeted HDAC inhibitors. This guide
provides a comprehensive overview of the pharmacodynamics of Tefinostat in hematological
malignancies, with a focus on its mechanism of action, preclinical efficacy, and clinical activity.
It is intended to serve as a resource for researchers, scientists, and drug development
professionals in the field of hematology and oncology.

Introduction to Tefinostat and its Targeting
Mechanism

Tefinostat is a pro-drug that is hydrolyzed by hCE-1 into its active acidic metabolite.[1] This
enzymatic activation within target cells leads to the accumulation of the active HDAC inhibitor in
monocytoid leukemia cells, such as those found in acute myeloid leukemia (AML) with
monocytic features (M4/M5 subtypes) and chronic myelomonocytic leukemia (CMML).[2][3]
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This targeted delivery is a key differentiator from other pan-HDAC inhibitors and is
hypothesized to contribute to its favorable safety profile.

Preclinical Pharmacodynamics

In vitro studies have demonstrated the selective efficacy of Tefinostat in hematological
malignancy cell lines and primary patient samples with monocytoid characteristics.

In Vitro Efficacy in Cell Lines

Tefinostat has shown potent anti-proliferative activity in various AML cell lines, with
significantly lower half-maximal effective concentrations (EC50) in cell lines with monocytic

features.
Cell Line FAB Subtype EC50 (nM)
MV4-11 M4 57+6.2
OCI-AML3 M4 110+ 17.1
THP-1 M5 560+ 17.1
HL-60 M2 2300 + 226

Table 1: In vitro efficacy of
Tefinostat in AML cell lines.
Data extracted from

Zabkiewicz et al., 2016.[3]

Efficacy in Primary Patient Samples

The efficacy of Tefinostat has also been confirmed in primary AML and CMML patient
samples, with a clear correlation between sensitivity and the monocytic phenotype.
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Sample Type Number of Samples Average EC50 (pM)
Primary AML and CMML 73 27+3.1
M4/M5 AML Not Specified 1.1+£18
CMML 7 19+£1.6
MO/M1 AML Not Specified 5147

Table 2: In vitro efficacy of
Tefinostat in primary AML and
CMML samples. Data
extracted from Zabkiewicz et
al., 2016.[3]

Clinical Pharmacodynamics: Phase | Study

A first-in-human Phase | clinical trial (NCT00820508) evaluated the safety, tolerability,
pharmacokinetics, and pharmacodynamics of Tefinostat in patients with relapsed or refractory
hematological malignancies.[4][5]

Study Design and Patient Characteristics

The study was a standard 3+3 dose-escalation trial. A total of 18 patients were enrolled across
a dose range of 20 mg to 640 mg once daily.[4][5]

Characteristic Value

Number of Patients 18

Dose Range 20 - 640 mg

Malignancies Relapsed/refractory hematological diseases

Table 3: Overview of the Phase | clinical trial of
Tefinostat.[4][5]

Clinical Efficacy and Safety
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The study demonstrated that Tefinostat was well-tolerated, with no dose-limiting toxicities
observed up to the highest dose tested (640 mg).[4][5] Early signs of clinical activity were
observed, including:

» Abone marrow response in a patient with CMML.[4]

o A greater than 50% decrease in bone marrow blasts and clearance of peripheral blasts in a
patient with AML M2 subtype.[4]

The most common drug-related adverse events were Grade 1/2 and included nausea,
anorexia, fatigue, constipation, rash, and increased blood creatinine.[4]

Mechanism of Action

The primary mechanism of action of Tefinostat is the inhibition of HDAC enzymes, leading to
the accumulation of acetylated histones and other proteins. This results in the modulation of
gene expression, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor
growth.

Signaling Pathways

Tefinostat induces apoptosis in sensitive hematological cancer cells.[3] While the precise
signaling cascade is not fully elucidated for Tefinostat, HDAC inhibitors, in general, are known
to induce apoptosis through both intrinsic and extrinsic pathways. This can involve the
upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and downregulation of anti-apoptotic
proteins (e.g., Bcl-2), leading to caspase activation.

Click to download full resolution via product page

Figure 1: Proposed apoptosis induction pathway by Tefinostat.
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Tefinostat treatment has been shown to induce the phosphorylation of histone H2A.X (y-
H2A.X), a sensitive marker of DNA double-strand breaks.[3] This suggests that Tefinostat may
cause DNA damage or interfere with DNA repair mechanisms, leading to cell death in

malignant cells. The activation of the DNA damage response often involves the ATM and ATR
kinases.
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Figure 2: Proposed DNA damage response pathway induced by Tefinostat.
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Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The
following sections outline the key experimental protocols used in the preclinical evaluation of
Tefinostat.

Cell Viability Assay (MTS Assay)

This assay is used to assess the dose-dependent cytotoxic effects of Tefinostat.
e Cell Seeding: Plate leukemia cell lines in 96-well plates at an appropriate density.

e Drug Treatment: Treat cells with a serial dilution of Tefinostat for a specified period (e.g., 72
hours).

o MTS Reagent Addition: Add MTS reagent to each well and incubate for 2-4 hours.
o Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

o Data Analysis: Calculate the EC50 values by fitting the dose-response data to a sigmoidal

curve.

Apoptosis Assay (Annexin V/Propidium lodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis.
» Cell Treatment: Treat cells with Tefinostat at the desired concentrations and time points.
¢ Cell Harvesting: Harvest the cells and wash with cold PBS.

o Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V
and Propidium lodide (P1).

 Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

o Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-
positive/Pl-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive
cells are late apoptotic/necrotic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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